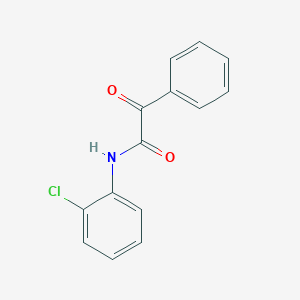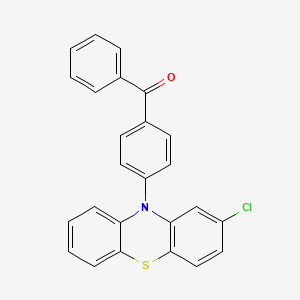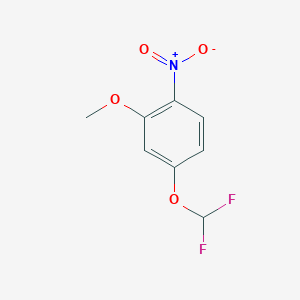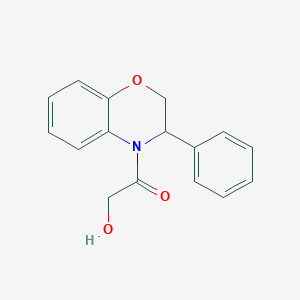
2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the reaction of an aromatic amine with an aldehyde or ketone to form a Schiff base. This intermediate then undergoes cyclization with a phenol derivative to form the benzoxazine ring.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the benzoxazine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoxazines.
科学研究应用
2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, bind to receptors, and modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinazolinones: Similar in structure but with a different ring system.
Coumarins: Contain a benzopyranone structure, differing in the oxygen heterocycle.
Indoles: Share the aromatic ring system but differ in the nitrogen-containing heterocycle.
Uniqueness
2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
属性
CAS 编号 |
926226-32-6 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC 名称 |
2-hydroxy-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C16H15NO3/c18-10-16(19)17-13-8-4-5-9-15(13)20-11-14(17)12-6-2-1-3-7-12/h1-9,14,18H,10-11H2 |
InChI 键 |
GLCPOBDWRLNEGN-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)CO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


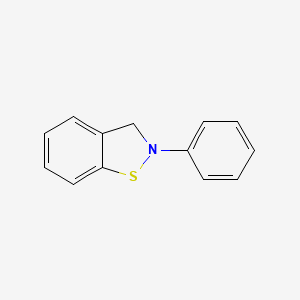
![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile](/img/structure/B14129603.png)
![1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1R,18S,21E,28S,29R,30R)-30-[(2S,4S,5R,6R)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14129626.png)
![8-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14129628.png)
![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)
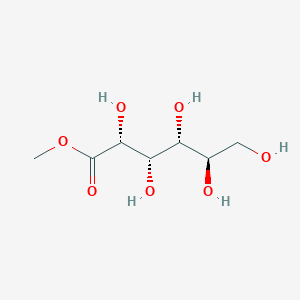
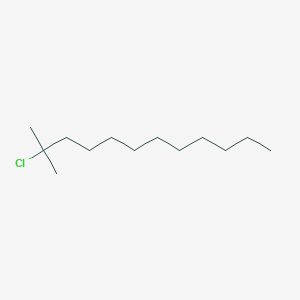
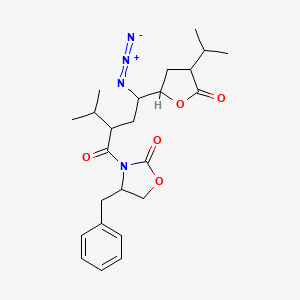
![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
